2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Overview
Description
2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorophenoxy group, a piperazine ring, and a propanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves the following steps:
Formation of the Difluorophenoxy Intermediate: The starting material, 2,3-difluorophenol, is reacted with an appropriate alkylating agent under basic conditions to form the 2,3-difluorophenoxy intermediate.
Nucleophilic Substitution: The difluorophenoxy intermediate is then subjected to nucleophilic substitution with 1-chloropropan-2-one in the presence of a base to yield 2-(2,3-difluorophenoxy)-1-propanone.
Piperazine Addition: The final step involves the reaction of 2-(2,3-difluorophenoxy)-1-propanone with piperazine under acidic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The difluorophenoxy group and piperazine ring are key functional groups that enable binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Difluorophenoxy)-1-(piperidin-1-yl)propan-1-one hydrochloride: Similar structure but with a piperidine ring instead of piperazine.
2-(2,3-Difluorophenoxy)-1-(morpholin-1-yl)propan-1-one hydrochloride: Contains a morpholine ring instead of piperazine.
Uniqueness
2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is unique due to the presence of both the difluorophenoxy group and the piperazine ring, which confer specific chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-(2,3-difluorophenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2.ClH/c1-9(13(18)17-7-5-16-6-8-17)19-11-4-2-3-10(14)12(11)15;/h2-4,9,16H,5-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSINAIJBFUZME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNCC1)OC2=C(C(=CC=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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